molecular formula C8H5Cl2NO4 B2412922 Methyl 2,6-dichloro-3-nitrobenzoate CAS No. 55775-99-0

Methyl 2,6-dichloro-3-nitrobenzoate

Cat. No.: B2412922
CAS No.: 55775-99-0
M. Wt: 250.03
InChI Key: HRRKWVIUFQWYMG-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 and a molecular weight of 250.04 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dichloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 2,6-dichlorobenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Reduction: 2,6-dichloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,6-dichloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 3-nitrobenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Dichloro-3-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Methyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 2,6-dichloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRKWVIUFQWYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55775-99-0
Record name methyl 2,6-dichloro-3-nitrobenzoate
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